4-Amino-2-chlorobenzamide
Overview
Description
4-Amino-2-chlorobenzamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position and a chlorine atom at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chlorobenzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with ammonium chloride and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in the presence of 1-hydroxybenzotriazole monohydrate and diisopropylethylamine in N,N-dimethylformamide. The reaction mixture is stirred overnight at room temperature, followed by precipitation and extraction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The compound can be reduced using reagents such as tin(II) chloride dihydrate in ethanol under reflux conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Reduction Reactions: Tin(II) chloride dihydrate in ethanol is commonly used for reduction.
Major Products Formed:
Substitution Reactions: Depending on the substituents introduced, various substituted benzamides can be formed.
Reduction Reactions: Reduction typically yields the corresponding amine derivatives.
Scientific Research Applications
4-Amino-2-chlorobenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups on the benzene ring allow it to form hydrogen bonds and hydrophobic interactions with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-4-chlorobenzamide
- 2-Amino-5-chlorobenzamide
- 3-(Aminosulfonyl)-4-chlorobenzamide
- N-(2-Amino-2-oxoethyl)-4-chlorobenzamide
Comparison: 4-Amino-2-chlorobenzamide is unique due to the specific positioning of the amino and chloro groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 2-Amino-4-chlorobenzamide, it may exhibit different chemical and biological properties due to the variation in the position of functional groups .
Properties
IUPAC Name |
4-amino-2-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCHLLLRWDYHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465715 | |
Record name | 4-amino-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211374-81-1 | |
Record name | 4-Amino-2-chlorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211374811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-amino-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-2-CHLOROBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN3579G41A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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